molecular formula C17H20N4O B2908732 N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1798034-79-3

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2908732
CAS No.: 1798034-79-3
M. Wt: 296.374
InChI Key: IJRHYFHFGRKGEO-UHFFFAOYSA-N
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Description

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a small-molecule benzamide derivative featuring a pyrimidine core substituted at position 2 with a piperidin-1-yl group and at position 4 with a benzamide-linked methyl group. The compound’s structure combines a planar pyrimidine ring (a common pharmacophore in kinase inhibitors) with a piperidine moiety, which enhances solubility and modulates basicity. Its molecular formula is C₁₆H₁₉N₄O, with a molecular weight of 283.35 g/mol and an estimated polar surface area (PSA) of ~80 Ų, suggesting moderate membrane permeability .

Properties

IUPAC Name

N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(14-7-3-1-4-8-14)19-13-15-9-10-18-17(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRHYFHFGRKGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves the coupling of a piperidine derivative with a pyrimidine derivative, followed by the introduction of a benzamide group. One common method involves the reaction of 2-chloropyrimidine with piperidine in the presence of a base to form the piperidinylpyrimidine intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis involves multi-step functionalization of the pyrimidine scaffold, followed by amide coupling.

Reaction StepReagents/ConditionsYield/OutcomeSource
Pyrimidine Core Formation 2,4-Dichloropyrimidine + Piperidine (nucleophilic substitution)Intermediate A (2-piperidin-1-yl-pyrimidine)
Benzamide Coupling Intermediate A + Benzoyl chloride (amide bond formation)Target compound (purified via column chromatography)
  • Mechanistic Insight :
    • The piperidine group is introduced via SNAr (nucleophilic aromatic substitution) at the 2-position of 2,4-dichloropyrimidine under basic conditions (e.g., K₂CO₃) .
    • The benzamide moiety is attached via a coupling reaction (e.g., DCC/HOBt or Al(CH₃)₃-mediated acylation) .

Pyrimidine Ring Modifications

  • Electrophilic Substitution :
    • The 4-position methyl group (linked to benzamide) is unreactive under standard conditions due to steric hindrance.
    • Halogenation : Limited reactivity observed; no reports of direct bromination/chlorination .

Piperidine Substituent Reactivity

  • N-Alkylation/Acylation :
    • Piperidine’s secondary amine undergoes alkylation (e.g., benzyl bromide) or acylation (e.g., acetic anhydride) to form derivatives .
    • Example: Reaction with propylsulfonyl chloride yields N-((1-(propylsulfonyl)-4-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide .

Amide Hydrolysis

  • Acid/Base Hydrolysis :
    • The benzamide bond is stable under mild conditions but hydrolyzes under refluxing HCl/NaOH to yield benzoic acid and the corresponding amine .

Suzuki Coupling

  • The pyrimidine ring’s 5-position can be functionalized via Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) for diversification .

Curtius Rearrangement

  • Used to convert benzamide intermediates into urea derivatives (e.g., with DPPA/triethylamine) .

Stability and Reactivity Under Conditions

ConditionStability/ReactivitySource
Acidic (pH < 3) Partial hydrolysis of amide bond (>80°C)
Basic (pH > 10) Slow degradation over 24 hours
Oxidative Stable to H₂O₂, but reacts with strong oxidants (e.g., KMnO₄)

Key Research Findings

  • Resistance Profile : Piperidine substitution enhances solubility and resistance profiles in NNRTIs by disrupting π–π stacking .
  • Crystallography : The compound’s amide group forms hydrogen bonds with target proteins (e.g., HIV-1 RT), critical for binding .

Scientific Research Applications

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s analogs differ primarily in substituents on the pyrimidine ring, benzamide core, and heterocyclic moieties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Source) Molecular Formula Molecular Weight (g/mol) PSA (Ų) Key Substituents
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide C₁₆H₁₉N₄O 283.35 ~80 Piperidin-1-yl (C2), benzamide (C4 methyl)
N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide () C₂₄H₂₃N₇O₂ 441.48 ~100 Morpholino, cyanomethyl, aniline
4-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methylfuran-2-yl)methyl]benzamide () C₂₃H₁₈FN₃O₃ 403.41 83.34 Fluorophenyl, furan-methyl
N-{5-[2-(methylamino)pyrimidin-4-yl]-2-oxo-1,2-dihydropyridin-3-yl}-4-(piperidin-1-yl)benzamide () C₂₃H₂₃N₇O₂ 429.47 96.88 Piperidinyl, methylamino pyrimidine, dihydropyridinone
Key Observations:
  • Piperidine vs. Piperazine/Morpholino: Piperidine (6-membered amine ring) in the main compound confers moderate basicity (predicted pKa ~8.5), whereas morpholino () and piperazine () derivatives exhibit higher polarity and solubility due to oxygen/nitrogen-rich rings .
  • Pyrimidine Substituents : The main compound’s C2-piperidinyl group contrasts with C2-aniline () or C2-fluorophenyl () moieties. These substitutions influence target selectivity; e.g., fluorophenyl groups enhance hydrophobic interactions in kinase binding pockets .

Pharmacological and Computational Insights

  • Kinase Inhibition Potential: The pyrimidine-benzamide scaffold is prevalent in kinase inhibitors (e.g., Imatinib derivatives in ). The main compound’s piperidine-pyrimidine motif may target ATP-binding sites in kinases, though its smaller size (MW 283 vs. 403–441 in analogs) suggests narrower target specificity .
  • PSA and Bioavailability: The main compound’s PSA (~80 Ų) is lower than analogs like ’s morpholino derivative (PSA ~100 Ų), implying better blood-brain barrier penetration for CNS targets .
  • Synthetic Accessibility: The compound’s unsubstituted benzamide core simplifies synthesis compared to trifluoromethyl- or cyanomethyl-containing analogs (), which require specialized reagents .

Biological Activity

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound consists of three main components:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Pyrimidine moiety : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
  • Benzamide group : A benzene ring attached to a carbonyl amide.

This unique combination contributes to its potential as a therapeutic agent, particularly in targeting various biological pathways.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth by interfering with critical signaling pathways. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cancer type and experimental conditions.

Cancer Cell Line IC50 (µM)
MDA-MB-436 (breast)8.90
A549 (lung)10.70
HCT116 (colon)9.62

These values indicate that this compound is comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Study on Cancer Cell Lines : In a controlled study involving multiple cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

This compound shares structural similarities with other known compounds, such as Imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment. However, the unique piperidine-pyrimidine-benzamide structure may offer distinct advantages in selectivity and potency against specific targets .

Compound Target IC50 (µM)
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin...Tyrosine Kinase0.84
ImatinibBCR-Abl Kinase0.01
N-((2-(piperidin...Various KinasesTBD

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